N-(2-methoxyphenethyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide
Description
N-(2-Methoxyphenethyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide is a synthetic benzamide derivative featuring a methoxyphenethyl substituent and a tetrahydrofuran-3-yl ether moiety attached to an isonicotinamide core. The methoxyphenethyl group may contribute to lipophilicity and membrane permeability, while the tetrahydrofuran ring could enhance solubility compared to fully aromatic systems .
Properties
IUPAC Name |
N-[2-(2-methoxyphenyl)ethyl]-2-(oxolan-3-yloxy)pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-23-17-5-3-2-4-14(17)6-10-21-19(22)15-7-9-20-18(12-15)25-16-8-11-24-13-16/h2-5,7,9,12,16H,6,8,10-11,13H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGKJLQIVJDAMKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)C2=CC(=NC=C2)OC3CCOC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methoxyphenethyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and metabolic regulation. This article reviews the available literature on its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound can be described by its structural formula, which includes a methoxyphenethyl group and a tetrahydrofuran moiety linked to an isonicotinamide backbone. This unique structure may contribute to its biological properties.
- Inhibition of Sirtuins :
- NAD+ Metabolism :
Antitumor Activity
Recent studies have indicated that compounds structurally related to this compound exhibit significant antitumor properties. For instance:
- Cytotoxicity Assays : In vitro assays demonstrated that similar compounds can induce apoptosis in various cancer cell lines, including A549 (lung adenocarcinoma) and MCF-7 (breast cancer). The IC50 values for these compounds ranged from 6.92 μM to 8.99 μM, indicating potent activity against these cell lines .
Pharmacological Studies
Pharmacological studies have shown that the compound may also possess properties that modulate metabolic pathways:
- Metabolic Regulation : The interaction with sirtuins suggests potential applications in metabolic disorders. By modulating SIRT activity, the compound could influence processes such as glucose metabolism and lipid homeostasis.
Case Studies
-
Inhibition of Cancer Cell Growth :
- A study involving a related compound demonstrated a significant reduction in cell viability in HepG2 liver cancer cells after treatment with increasing concentrations over 72 hours. Flow cytometry analysis revealed an increase in the S phase population, suggesting cell cycle arrest as a mechanism of action .
- Impact on NAD+ Levels :
Data Table: Biological Activity Summary
| Activity | IC50 (µM) | Cell Line | Mechanism |
|---|---|---|---|
| Antitumor Activity | 6.92 - 8.99 | A549, MCF-7 | Induction of apoptosis |
| SIRT Inhibition | < 1.45 | Various | Modulation of deacetylation pathways |
| NAD+ Metabolism Regulation | N/A | Cancer Cells | Impaired NAD(P)H oxidation |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key Comparisons:
Analysis:
- Cyprofuram (C₁₅H₁₅ClN₂O₂): Shares a tetrahydrofuran-derived substituent but includes a ketone (2-oxo group) and cyclopropane carboxamide. The chlorine atom enhances electrophilicity, contributing to its fungicidal activity .
- Tetrahydrothiophen-3-yl Analog (C₁₈H₁₈N₄O₂S): Replaces the tetrahydrofuran oxygen with sulfur, increasing molecular weight (354.4 g/mol vs. ~343.4 g/mol for the target compound). Sulfur’s larger atomic radius and polarizability may alter binding interactions in biological systems .
Pharmacological and Physicochemical Properties
- Lipophilicity : The methoxyphenethyl group in the target compound likely increases logP compared to cyprofuram’s chlorophenyl group, suggesting improved blood-brain barrier penetration.
- Solubility : The tetrahydrofuran-3-yl ether may enhance aqueous solubility relative to fully aromatic systems (e.g., thiophene derivatives in ) due to reduced π-π stacking .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
